N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
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Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H24N2O6 and its molecular weight is 436.464. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research by Chkirate et al. (2019) focused on the synthesis of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives. These complexes were characterized and assessed for their antioxidant activity using various in vitro methods. The study found significant antioxidant activity for both the ligands and their complexes, highlighting the potential of acetamide derivatives in the development of antioxidant agents (Chkirate et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Abbasi et al. (2019) investigated new sulfonamides with benzodioxane and acetamide moieties for their potential as α-glucosidase and acetylcholinesterase inhibitors. This research aimed at exploring therapeutic avenues for diseases where enzyme inhibition can be beneficial, demonstrating the medical and pharmacological relevance of compounds related to the target molecule (Abbasi et al., 2019).
Antimicrobial Agents
A study by Abbasi et al. (2016) explored the antibacterial potential of N-substituted sulfonamides incorporating a benzodioxane ring. The compounds exhibited potent antibacterial activity against various strains, suggesting the utility of such structures in developing new antimicrobial agents. This research underscores the potential of acetamide derivatives in addressing antibiotic resistance and developing new antibacterial therapies (Abbasi et al., 2016).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-16-2-4-17(5-3-16)15-32-23-12-26(19(14-27)11-20(23)28)13-24(29)25-18-6-7-21-22(10-18)31-9-8-30-21/h2-7,10-12,27H,8-9,13-15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZVUDGESOHMCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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